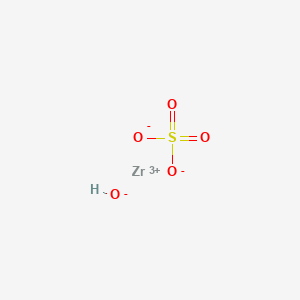
Zirconium(3+) hydroxide sulfate (1/1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zirconium(3+) hydroxide sulfate (1/1/1) is a compound that combines zirconium in its +3 oxidation state with hydroxide and sulfate ions in a 1:1:1 ratio
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of zirconium(3+) hydroxide sulfate (1/1/1) typically involves the reaction of zirconium salts with hydroxide and sulfate sources. One common method is the co-precipitation technique, where a solution of zirconium salt (such as zirconium chloride) is mixed with a solution containing hydroxide ions (such as sodium hydroxide) and sulfate ions (such as sulfuric acid). The reaction is carried out under controlled conditions, including temperature and pH, to ensure the formation of the desired compound .
Industrial Production Methods
Industrial production of zirconium compounds often involves large-scale processes that ensure high purity and yield. Techniques such as hydrothermal synthesis, solvothermal synthesis, and sol-gel methods are employed to produce zirconium-based materials with specific properties . These methods allow for precise control over the particle size, morphology, and crystallinity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Zirconium(3+) hydroxide sulfate (1/1/1) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of zirconium.
Reduction: It can be reduced to lower oxidation states or elemental zirconium.
Substitution: The hydroxide and sulfate ions can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with zirconium(3+) hydroxide sulfate (1/1/1) include strong acids (such as hydrochloric acid and sulfuric acid) and bases (such as sodium hydroxide). The reaction conditions, such as temperature, pressure, and pH, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from the reactions of zirconium(3+) hydroxide sulfate (1/1/1) depend on the specific reaction conditions. For example, reaction with hydrochloric acid can yield zirconium chloride, while reaction with sulfuric acid can produce zirconium sulfate .
Wissenschaftliche Forschungsanwendungen
Zirconium(3+) hydroxide sulfate (1/1/1) has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other zirconium compounds and materials.
Industry: Zirconium compounds are used in catalysis, ceramics, and as corrosion-resistant materials.
Wirkmechanismus
The mechanism by which zirconium(3+) hydroxide sulfate (1/1/1) exerts its effects involves its interaction with molecular targets and pathways. For example, in biological systems, the compound can interact with cellular components, leading to antimicrobial and antioxidant effects. The specific pathways involved depend on the application and the environment in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Zirconium dioxide (ZrO2): Known for its high thermal stability and mechanical strength, used in ceramics and dental implants.
Zirconium sulfate (Zr(SO4)2): Used in tanning, water purification, and as a catalyst.
Zirconium chloride (ZrCl4): Used as a precursor for other zirconium compounds and in organic synthesis.
Uniqueness
Zirconium(3+) hydroxide sulfate (1/1/1) is unique due to its specific combination of zirconium in the +3 oxidation state with hydroxide and sulfate ions.
Eigenschaften
CAS-Nummer |
114868-13-2 |
|---|---|
Molekularformel |
HO5SZr |
Molekulargewicht |
204.30 g/mol |
IUPAC-Name |
zirconium(3+);hydroxide;sulfate |
InChI |
InChI=1S/H2O4S.H2O.Zr/c1-5(2,3)4;;/h(H2,1,2,3,4);1H2;/q;;+3/p-3 |
InChI-Schlüssel |
PCZQGHYVOUAFCF-UHFFFAOYSA-K |
Kanonische SMILES |
[OH-].[O-]S(=O)(=O)[O-].[Zr+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


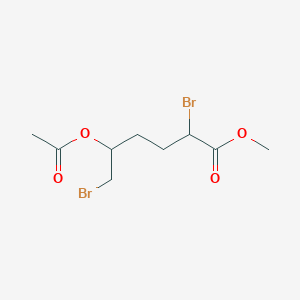
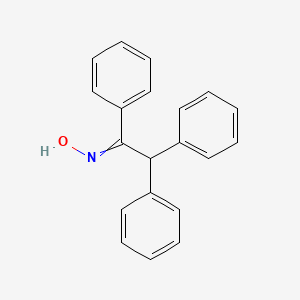

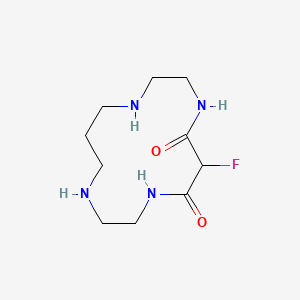
![4-([1,1'-Biphenyl]-4-yl)-1H-2,3-benzoxazin-1-one](/img/structure/B14302650.png)

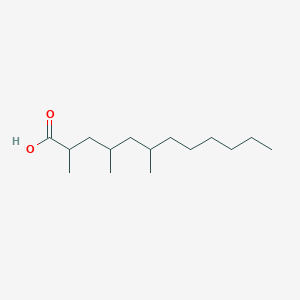
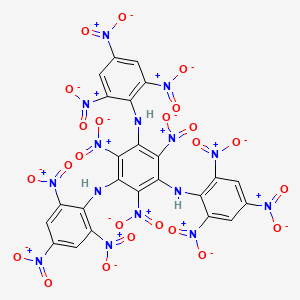
![2,3,4,6,7,8,9,10-Octahydro-1H-cyclohepta[b]quinolin-11-amine](/img/structure/B14302676.png)

![N,N-Diethyl-5H-benzo[a]phenoxazin-9-amine](/img/structure/B14302694.png)
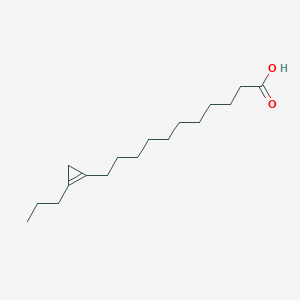
![4-Methylphenyl 2-[(4-chlorobenzoyl)oxy]benzoate](/img/structure/B14302705.png)
![5-[(E)-(3-Methylphenyl)diazenyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14302713.png)
